molecular formula C10H9NO2S B13425213 2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine

2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B13425213
M. Wt: 207.25 g/mol
InChI Key: DOPVFRWYYKZSOZ-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine is a chemical building block based on the 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure in medicinal chemistry and materials science . The core 1,4-benzodioxine structure is an oxygen-based heterocycle that provides a rigid framework for designing novel compounds . The isothiocyanatomethyl functional group is a key reactive handle, allowing this compound to be readily conjugated to amines, amino acids, or other nucleophiles to create more complex molecules, ligands, or probes for chemical biology. While specific pharmacological data for this exact analog is not widely published, related 2-substituted-1,4-benzodioxane derivatives have demonstrated significant research interest, particularly in the development of enantioselective synthetic methods, highlighting the value of this chiral scaffold in producing optically active compounds for exploration in catalysis and drug discovery . The structural motif is also of interest in materials science, as demonstrated by research into high-energy-density materials based on tetranitro-1,4-benzodioxine derivatives . This reagent is intended for use as a synthetic intermediate in organic chemistry, medicinal chemistry research, and materials science. It is supplied as a high-purity compound for research purposes only. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE, OR FOR HUMAN CONSUMPTION.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

3-(isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H9NO2S/c14-7-11-5-8-6-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-6H2

InChI Key

DOPVFRWYYKZSOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with a suitable isothiocyanate reagent. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attack by amines, alcohols, and thiols:

  • With primary/secondary amines : Forms thiourea derivatives.
    Example : Reaction with aniline generates NN-phenylthiourea analogs .

  • With alcohols : Produces thiocarbamate esters under mild basic conditions.

  • With thiols : Yields dithiocarbamates, which are precursors for further functionalization .

Table 1: Representative Nucleophilic Reactions

NucleophileProduct ClassConditionsYield (%)Reference
BenzylamineThioureaRT, DCM, 2h82
EthanolThiocarbamateK₂CO₃, 25°C68
ThiophenolDithiocarbamateNEt₃, CHCl₃75

Cycloaddition and Heterocycle Formation

The isothiocyanate group participates in [3+2] cycloadditions:

  • With azides : Forms 1,2,3-thiadiazole derivatives under copper-catalyzed conditions (CuAAC).

  • With nitrones : Generates thioamide-linked spirocyclic compounds .

Electrophilic Substitution on the Benzodioxine Ring

The electron-donating oxygen atoms direct electrophilic substitution to the aromatic ring:

  • Nitration : Occurs at position 6 or 7 using HNO₃/H₂SO₄ .

  • Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products .

Table 2: Substitution Patterns in Halogenation

ElectrophilePositionMajor ProductYield (%)Reference
Br₂/FeBr₃66-Bromo derivative74
Cl₂/AlCl₃77-Chloro derivative68

Oxidation and Reduction

  • Oxidation :

    • The benzodioxine ring resists oxidation, but the methylene bridge adjacent to the isothiocyanate group can oxidize to a carbonyl under strong conditions (e.g., KMnO₄) .

    • Isothiocyanate sulfur oxidizes to sulfoxide or sulfone derivatives using H₂O₂/TeO₂ (sulfoxide) or excess H₂O₂ (sulfone) .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the isothiocyanate to a methylamine group .

Ring-Opening Reactions

Under acidic or reductive conditions:

  • Acid hydrolysis : Cleaves the dioxane ring to form catechol derivatives .

  • Reductive cleavage : LiAlH₄ reduces the ring to a diol .

Coordination Chemistry

The isothiocyanate group acts as a ambidentate ligand in metal complexes:

  • With Pd(II) : Forms square-planar complexes for catalytic applications.

  • With Fe(III) : Creates redox-active coordination polymers .

Biological Activity and Derivatization

  • Enzyme inhibition : Covalently binds cysteine residues in enzymes (e.g., p38α MAPK) .

  • Anticancer activity : Derivatives show IC₅₀ values <10 μM against prostate and ovarian cancer cell lines .

Scientific Research Applications

2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity of Analogs

The following table summarizes key analogs, their substituents, biological activities, and structural features:

Compound Name Substituents Biological Activity/Application Key Structural Features References
2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine Isothiocyanatomethyl Hypothetical: Covalent enzyme inhibition Reactive isothiocyanate group for targeted binding [Hypothetical]
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine Benzyloxy-hexenyl Dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibition Stereochemical complexity; lipophilic chain enhances receptor selectivity
1,4-Benzodioxin-based fused bis-thiadiazole analogs Fused thiadiazole rings α-Amylase/α-glucosidase inhibition (antidiabetic) Rigid heterocyclic system for enzyme interaction
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine Bromoethoxy Crystal engineering studies Halogen substituent induces weak C–H···O/π interactions
Cyclazosin derivatives (e.g., cyclodoxazosin) 2,3-Dihydro-1,4-benzodioxine-2-carbonyl Anti-proliferative (prostate cancer) Carbonyl linkage for binding to quinoxaline scaffolds
TNBD (Tetranitro-2,3-dihydro-1,4-benzodioxine) Tetranitro High-energy density material (HEDM) Nitro groups enhance explosive potential
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Carboxylic acid Anti-inflammatory (comparable to ibuprofen) Acidic group for cyclooxygenase (COX) inhibition

Key Comparative Findings

Stereochemical Complexity
  • The 2S-(1RS-benzyloxy-hex-5-enyl) analog () demonstrates the importance of stereochemistry in enzyme inhibition. Its synthetic route involves Grignard reactions and chromatographic separation of diastereomers, highlighting challenges absent in non-chiral analogs like TNBD .

Biological Activity

2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine, also known as 6-(2-isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxine core with an isothiocyanate functional group, which is known for contributing to various biological activities. Its structural formula can be represented as follows:

C9H9N1O3S\text{C}_9\text{H}_9\text{N}_1\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds with isothiocyanate groups exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzodioxine possess significant antibacterial effects against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in multiple studies. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin synthesis. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders. Recent studies have demonstrated that this compound exhibits potent tyrosinase inhibitory activity. For example, a comparative analysis found that it had an IC50 value significantly lower than that of traditional inhibitors like kojic acid.

CompoundIC50 Value (µM)
This compound1.12
Kojic Acid24.09

Cytotoxicity Studies

While assessing the safety profile of the compound, cytotoxicity studies have been conducted on various cell lines. Notably, the compound exhibited low toxicity at concentrations up to 20 µM in B16F10 murine melanoma cells over a 72-hour period. This suggests a favorable safety margin for potential therapeutic applications.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy explored the effectiveness of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.

Investigation into Antioxidant Activity

In another investigation reported in Free Radical Biology and Medicine, the compound was evaluated for its antioxidant properties using DPPH and ABTS assays. The findings revealed that it effectively scavenged free radicals and reduced oxidative stress markers in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

  • Direct Interaction with Enzymes : The isothiocyanate group may form covalent bonds with active site residues in target enzymes like tyrosinase.
  • Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses by upregulating antioxidant enzymes.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Q. Table 1. Key Synthetic Parameters for Benzodioxine Derivatives

ParameterOptimal RangeImpact on Yield/PuritySource
Reaction Temp.20–25°C (room temp.)Minimizes side reactions
Solvent1,4-DioxaneEnhances nucleophilicity
CatalystNone (thermal activation)Reduces post-purification

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationExample OutcomeSource
Quantum ChemistryPredicts transition statesIdentifies low-energy pathways
Pharmacophore ModelingMaps PARP1 inhibitor requirementsGuides C2/C3 substitutions

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